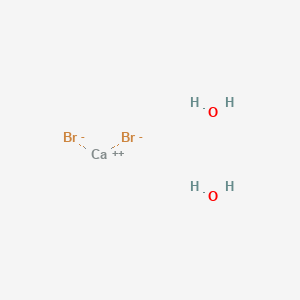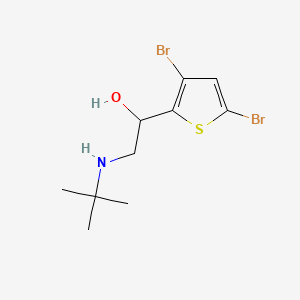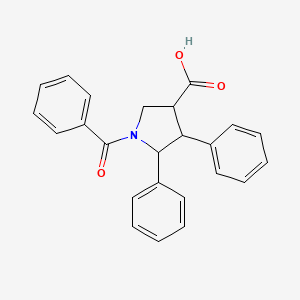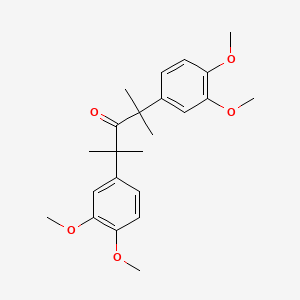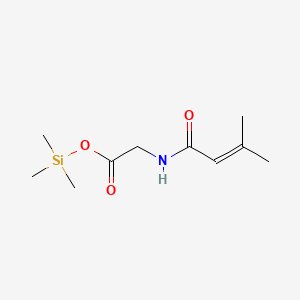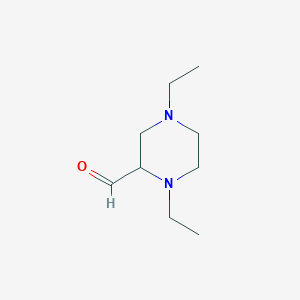![molecular formula C10H18S B13814853 1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane CAS No. 5718-74-1](/img/structure/B13814853.png)
1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane is an organic compound with the molecular formula C₁₀H₁₈S. It is a bicyclic structure containing sulfur, which imparts unique chemical properties to the compound. This compound is known for its stability and inertness, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of sulfur-containing compounds with appropriate organic precursors. One common method involves the reaction of sulfur with a bicyclic hydrocarbon under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various functional groups, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other biomolecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: Similar bicyclic structure but contains oxygen instead of sulfur.
1,8-Cineole:
1,8-Epoxy-p-menthane: Another oxygen-containing bicyclic compound.
Uniqueness
1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane is unique due to the presence of sulfur in its bicyclic structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. The sulfur atom provides different reactivity and stability, making it suitable for specific applications where oxygen-containing compounds may not be effective .
Properties
CAS No. |
5718-74-1 |
|---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-thiabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18S/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3 |
InChI Key |
NUVDNPOZQMQNKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(S1)(CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


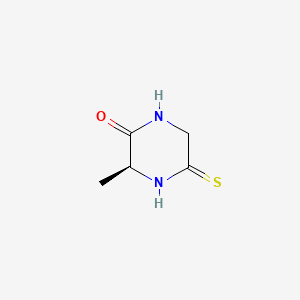
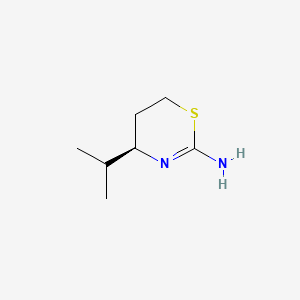
![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)
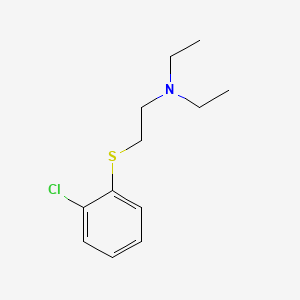
![2-amino-4-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13814777.png)

